molecular formula C18H17N3O B14959407 N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B14959407
M. Wt: 291.3 g/mol
InChI Key: YMRBYCIHOLJMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-based small molecule characterized by a pyridin-4-yl substituent at the quinoline C2 position and an isopropyl (propan-2-yl) carboxamide group at C2. Quinoline-4-carboxamides are widely studied for their biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-propan-2-yl-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C18H17N3O/c1-12(2)20-18(22)15-11-17(13-7-9-19-10-8-13)21-16-6-4-3-5-14(15)16/h3-12H,1-2H3,(H,20,22)

InChI Key

YMRBYCIHOLJMBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline reacts with isopropylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, focusing on substituent variations, synthetic yields, melting points, and purity:

Compound Name / ID Substituents (Quinoline C2 and C4) Yield (%) Melting Point (°C) Purity (HPLC %) Key Applications / Notes Evidence ID
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5) C2: Phenyl with morpholinopropanamido; C4: Dimethylaminopropyl 59 188.1–189.4 97.6 Antibacterial evaluation
N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (7) C2: Pyridin-3-yl; C4: Naphthalen-2-yl 19.8 215–216 - CYP450 2C9 binding studies
N-(2-Hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide C2: Pyridin-4-yl; C4: 2-Hydroxy-4-methylphenyl - - - Intermediate for drug discovery
6-Fluoro-2-{4-[(morpholin-4-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide C2: Fluorophenyl with morpholinylmethyl; C4: Pyrrolidinylethyl - - - International Nonproprietary Name (INN)
2-(4-Methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide C2: 4-Methylphenyl; C4: Pyridin-2-yl - - - Physicochemical property analysis

Key Observations:

Substituent Effects on Physicochemical Properties: Amide Side Chains: Bulkier substituents (e.g., naphthalen-2-yl in compound 7) result in higher melting points (215–216°C) compared to smaller alkyl/aryl groups . Polar Groups: The presence of morpholine or dimethylamino groups (e.g., 5a5) enhances solubility but may reduce crystallinity, as seen in lower melting points (188°C) . Aromatic vs.

Synthetic Challenges: Quinoline-4-carboxamide derivatives with complex C2 substituents (e.g., compound 7) exhibit lower yields (~20%) due to steric hindrance during cyclization . Simple alkylamide derivatives (e.g., isopropyl) may offer higher synthetic accessibility, though direct data are lacking.

Biological Relevance :

  • Analogs with pyridinyl groups (e.g., 5a5 and the target compound) are frequently explored as kinase or CYP450 inhibitors due to their ability to coordinate metal ions or engage in hydrogen bonding .
  • Fluorinated derivatives (e.g., INN compound ) demonstrate enhanced metabolic stability, a feature that could be extrapolated to the target compound if fluorinated analogs are developed.

Structural and Functional Divergence

A. Comparison with Antibacterial Quinoline-4-Carboxamides

Compounds 5a1–5a7 (–2) feature a dimethylaminopropyl side chain at C4 and complex phenylamide substituents at C2. These derivatives showed moderate to good antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL), attributed to their ability to disrupt bacterial membrane integrity .

B. Enzyme-Targeted Analogs

  • CYP450 2C9 Inhibitors : Compound 7 () binds to CYP450 2C9 via its naphthalen-2-yl group, with an IC₅₀ of 1.2 µM . The target compound’s pyridin-4-yl group could mimic this interaction, though potency may vary.
  • Fibroblast Activation Protein (FAP) Inhibitors: highlights an FAP-targeted quinoline-4-carboxamide with a cyano-pyrrolidinyl group (IC₅₀ = 8.5 nM). The isopropyl group in the target compound may offer a balance between lipophilicity and steric bulk for similar applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.